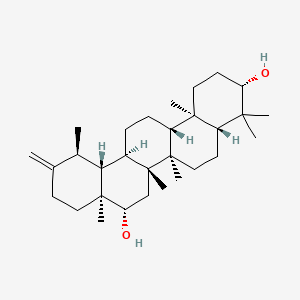

4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol

説明

特性

IUPAC Name |

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDFSGGBHSXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6750-30-7 | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 °C | |

| Record name | Arnidenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

合成経路と反応条件: アルニジオールは、さまざまな有機反応によって合成することができますが、詳細な合成経路は広く文書化されていません。合成は通常、スクアレンまたはその誘導体の環化を行い、その後、特定の位置にヒドロキシル基を導入するための官能基修飾を行います。

工業的生産方法: アルニジオールの工業的生産は、主にアルニカ・モンタナやタンポポなどの天然源からの抽出によって行われます。 抽出工程には、溶媒抽出、それに続くクロマトグラフィーなどの精製工程が含まれ、アルニジオールを純粋な形で単離します .

化学反応の分析

反応の種類: アルニジオールは、次のようないくつかの種類の化学反応を起こします。

酸化: ヒドロキシル基をカルボニル基に変換する反応。

還元: カルボニル基をヒドロキシル基に戻す反応。

置換: ヒドロキシル基を他の官能基と置き換える反応。

一般的な試薬と条件:

酸化: 三酸化クロムまたは過マンガン酸カリウムなどの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。

置換: 塩化チオニルなどの試薬を用いてヒドロキシル基を塩化物に変換し、その後、求核置換を行う。

主要生成物: これらの反応から生成される主な生成物には、アルニジオールのさまざまな酸化または還元誘導体が含まれ、これらの誘導体は特定の用途に合わせてさらに改変することができます .

4. 科学研究における用途

アルニジオールは、幅広い科学研究用途を持っています。

化学: 他の複雑なトリテルペンを合成するための前駆体として使用される。

生物学: 細胞シグナル伝達やアポトーシスにおける役割が研究されている。

医学: 細胞毒性効果により、抗がん剤としての可能性が調査されている。

科学的研究の応用

Cancer Treatment

Recent studies have highlighted Arnidiol's potential as an anticancer agent. A significant mechanistic study demonstrated that Arnidiol induces mitochondrial fission and apoptosis through the activation of ROCK1, which mediates the translocation of Drp1 and cofilin to mitochondria. This process is crucial for regulating mitochondrial dynamics and cell death, suggesting that Arnidiol could be developed for cancer therapy .

Case Study: Mechanistic Insights

- Study : ROCK1 activation-mediated mitochondrial translocation of Drp1 and cofilin.

- Findings : Arnidiol promotes apoptosis in cancer cells by inducing mitochondrial fission.

- Implications : Potential development of Arnidiol as a therapeutic agent for human cancer.

Anti-Inflammatory Effects

Arnidiol has shown promise in reducing inflammation, which is a key factor in various chronic diseases. Its anti-inflammatory properties are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.

Data Table: Anti-Inflammatory Activity of Arnidiol

Antioxidant Properties

The antioxidant capacity of Arnidiol is notable, as it exhibits free radical-scavenging activity and protects cells from oxidative damage. This property is essential for preventing cellular aging and various diseases linked to oxidative stress.

Case Study: Antioxidant Activity

- Study : Evaluation of antioxidant properties.

- Findings : Arnidiol demonstrated high Trolox-equivalent antioxidant capacity.

- Implications : Potential use in formulations aimed at reducing oxidative stress-related damage.

Other Therapeutic Applications

Arnidiol's diverse pharmacological profile extends to other areas such as:

- Wound Healing : Its anti-inflammatory and antioxidant properties contribute to enhanced wound healing processes.

- Neuroprotection : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.

作用機序

アルニジオールは、主に癌細胞のアポトーシス誘導を通じてその効果を発揮します。アルニジオールは、次のようなさまざまな分子標的と経路と相互作用します。

ミトコンドリア経路: ミトコンドリア膜電位の破壊により細胞死を引き起こす。

活性酸素種 (ROS) 経路: 活性酸素種の生成により酸化ストレスとアポトーシスを誘導する。

NF-κB 経路: NF-κB シグナル伝達経路の阻害。この経路は、細胞生存と増殖に関与している.

6. 類似化合物の比較

アルニジオールは、その特異的なヒドロキシル化パターンと細胞毒性効果により、他のトリテルペンとは異なります。類似の化合物には、次のようなものがあります。

ベツリン酸: 抗がん作用を持つ別のトリテルペンだが、ヒドロキシル化パターンが異なる。

オレアノール酸: 抗炎症作用と肝保護作用があることで知られている。

ウルソール酸: 構造的に類似しているが、生物学的活性は異なる.

アルニジオールは、その強力な細胞毒性効果と癌研究における特定の用途により、さらなる研究開発に値する貴重な化合物です。

類似化合物との比較

Mechanistic Differences in Anticancer Activity

Arnidiol uniquely activates ROCK1, leading to dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), which translocate to mitochondria to induce fission and cytochrome c release . Mutational studies confirm that dephosphorylated Drp1 (S637A) and cofilin (S3A) enhance apoptosis, while phosphorylated mimics (S637D/S3E) suppress it . In contrast:

Structural Influences on Bioactivity

- Hydroxylation Pattern : Arnidiol’s diol structure (C-3 and C-16 hydroxyls) enhances its solubility and mitochondrial membrane interaction, critical for Drp1/cofilin recruitment . Faradiol and α-amyrin lack this diol configuration, reducing their apoptotic potency .

- Esterification : Arnidiol-3-myristate and faradiol-3-myristate both show enhanced bioactivity compared to free alcohols, but arnidiol esters are more cytotoxic .

Pharmacokinetic and Source Variability

生物活性

Arnidiol is a pentacyclic triterpene diol with significant biological activities, particularly in the context of cancer treatment and antioxidative effects. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Arnidiol is structurally characterized as follows:

- Chemical Formula : C30H50O3

- Molecular Weight : 466.71 g/mol

- Classification : Pentacyclic triterpene

This compound is often isolated from various plant sources, including Barleria longiflora, and has been studied for its diverse pharmacological activities.

Induction of Apoptosis

Recent studies have highlighted arnidiol's role in inducing apoptosis in cancer cells. A notable study focused on MDA-MB-231 breast cancer cells demonstrated that arnidiol triggers mitochondrial fission and apoptosis via the following mechanisms:

- Mitochondrial Translocation : Arnidiol facilitates the translocation of Drp1 (Dynamin-related protein 1) and cofilin to mitochondria, which is crucial for mitochondrial fission.

- Dephosphorylation : The activation of ROCK1 (Rho-associated protein kinase 1) leads to the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), promoting their interaction and subsequent mitochondrial fission.

- Inhibition Studies : Knockdown of Drp1 or cofilin abrogated arnidiol-induced mitochondrial effects, confirming their essential roles in the apoptotic process .

Antioxidant Properties

Arnidiol exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress. This activity has been evaluated through various assays measuring reactive oxygen species (ROS) production. The compound's ability to scavenge free radicals makes it a potential candidate for preventing oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that arnidiol possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating cytokine production and reducing inflammatory markers in various cell types.

Cancer Treatment

A study involving xenografted mice treated with arnidiol showed promising results in reducing tumor size and promoting apoptosis in cancerous tissues. The findings suggest that arnidiol could be developed as a therapeutic agent for specific cancers, particularly those resistant to conventional treatments .

Safety and Toxicity

While many studies highlight the therapeutic potential of arnidiol, it is essential to consider its safety profile. A systematic review indicated that while topical applications are generally well-tolerated, systemic administration may lead to adverse effects depending on dosage and duration . Further research is necessary to establish safe usage guidelines.

Comparative Efficacy Table

The following table summarizes the biological activities of arnidiol compared to other known compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。